Bis-PEG14-acid

Description

Contextualization of Bifunctional PEG Linkers in Synthetic Chemistry

Bifunctional PEG linkers, such as PEG diacids, serve as versatile spacers or connectors between two different molecular entities. chempep.comnih.govpeptide.com Their inclusion in synthetic strategies imparts beneficial properties to the resulting conjugates, including enhanced water solubility, biocompatibility, flexibility, and reduced immunogenicity. chempep.compeptide.com These properties are particularly advantageous in the development of complex molecular architectures for applications like targeted drug delivery and bioconjugation. nih.govpeptide.com

The presence of two reactive functional groups allows bifunctional PEG linkers to bridge two molecules or to facilitate the formation of polymeric networks. sigmaaldrich.comnih.gov For instance, PEG diacids can react with amine-containing molecules to form stable amide bonds, a common reaction in bioconjugation. axispharm.commedkoo.comcd-bioparticles.netbroadpharm.com The ability to control the length and properties of the PEG chain through synthesis enables fine-tuning of the linker's impact on the final conjugate or material.

Overview of Terminal Carboxylic Acid Functionalization in Polymer Science

Terminal functionalization of polymers with carboxylic acid groups is a key strategy in polymer science to introduce reactivity and tailor material properties. psu.eduresearchgate.netresearchgate.net Carboxylic acid groups are weakly acidic and can participate in various chemical reactions, including esterification and amidation. axispharm.com This reactivity allows polymers with terminal carboxylic acids to be conjugated to other molecules or incorporated into larger polymeric structures. axispharm.compsu.eduresearchgate.net

In the context of PEG chemistry, the introduction of carboxylic acid groups at the termini provides sites for covalent attachment to biomolecules, surfaces, or other polymers. axispharm.combiochempeg.com This functionalization is crucial for creating well-defined polymer conjugates and for controlling the architecture and properties of polymeric materials. psu.eduresearchgate.netcmu.edu

Significance of Poly(ethylene glycol) (PEG) Architectures in Material Design and Bioconjugation

The architecture of PEG plays a significant role in determining the properties and performance of materials and bioconjugates. sigmaaldrich.com Linear PEGs are commonly used for PEGylation and crosslinking, while multi-arm and branched PEGs can be employed in the formation of hydrogels and scaffolds for applications like drug delivery and tissue engineering. sigmaaldrich.com The molecular weight of the PEG also influences properties such as solubility, viscosity, and the resulting hydrodynamic radius of conjugates. sigmaaldrich.comacs.org

In bioconjugation, PEGylation, the covalent attachment of PEG to biomolecules, is a widely used technique to improve pharmacokinetic properties, enhance solubility, and reduce immunogenicity. sigmaaldrich.comnih.govpeptide.comnih.govbroadpharm.com PEG architectures can be designed to achieve specific outcomes, such as improved stability or targeted delivery. sigmaaldrich.comnih.govnih.gov For example, the hydrophilic nature of PEG creates a hydration shell that can reduce protein adsorption and recognition by the immune system, conferring " stealth" properties. chempep.combroadpharm.comcreative-diagnostics.com

Historical Development and Emerging Research Trajectories of Bis-PEG-Acid Derivatives

The use of PEG in biological applications dates back to the 1970s, initially for conjugating to proteins to extend their circulation time and reduce immunogenicity. chempep.com The development of monodisperse PEG linkers with defined molecular weights and terminal functionalities in the 1990s marked a significant advancement, enabling more precise bioconjugation strategies. chempep.com

Bis-PEG-acid derivatives, as homobifunctional linkers, have emerged as important tools in this field. axispharm.combiochempeg.combroadpharm.com Their ability to react with amine groups makes them valuable for modifying proteins, peptides, and surfaces. axispharm.combiochempeg.commedkoo.comcd-bioparticles.netbroadpharm.com They can also be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters, for more efficient bioconjugation reactions. axispharm.combiochempeg.combroadpharm.com

Emerging research trajectories for Bis-PEG-acid derivatives and other PEG linkers include their use in the synthesis of advanced materials like hydrogels and in the development of targeted therapeutic agents such as antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras). sigmaaldrich.commedkoo.combroadpharm.comjenkemusa.comresearchgate.net The ability to synthesize well-defined PEG chains with specific functional groups at both ends allows for the creation of complex and highly controlled molecular assemblies for diverse applications in biomedical research and material science. nih.govacs.orgbeilstein-journals.org Research also continues into the synthesis of high-purity PEG carboxylic acids to avoid contaminants that can impact pharmaceutical applications. googleapis.com

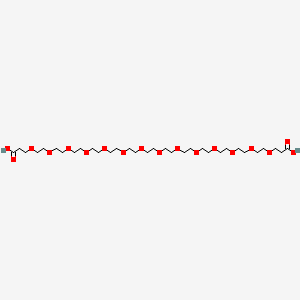

Bis-PEG14-acid is a specific example of a Bis-PEG-acid derivative, featuring a PEG chain with approximately 14 ethylene (B1197577) oxide units and terminal carboxylic acid groups. medkoo.comcd-bioparticles.netmedchemexpress.combiocompare.comscbt.com Its hydrophilic PEG spacer enhances solubility in aqueous media, and the terminal carboxylic acids can form stable amide bonds with primary amines in the presence of activating agents. medkoo.comcd-bioparticles.netbroadpharm.combiocompare.com This makes this compound a useful linker in the synthesis of various conjugates, including PROTACs. medchemexpress.com

Structure

2D Structure

Properties

Molecular Formula |

C32H62O18 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C32H62O18/c33-31(34)1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-32(35)36/h1-30H2,(H,33,34)(H,35,36) |

InChI Key |

MSJLLMHXLPFKRM-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bis-PEG14-acid |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Bis Peg14 Acid Derivatives

Strategies for Controlled Synthesis of Bis-PEG14-Acid

The controlled synthesis of this compound is paramount to ensure a uniform product with a defined chain length, which is critical for its applications in areas like bioconjugation and drug delivery. The primary route involves creating a PEG precursor of the desired length, followed by the chemical modification of its terminal groups.

Polycondensation represents a viable strategy for synthesizing polyesters by linking PEG backbones with ester bonds. This can be achieved through the reaction of PEG diols with dicarboxylic acids. acs.org While effective for creating high molecular weight biodegradable PEGs, achieving a discrete chain length such as that in this compound through traditional polycondensation is challenging due to the stochastic nature of the polymerization process. acs.org

A more controlled method involves direct polycondensation using a condensing agent. For instance, pyridine-2,6-dicarboxylic acid can be reacted with various polyethylene (B3416737) glycols in the presence of picryl chloride as a condensing agent under mild, room-temperature conditions to form polyesters. researchgate.net By carefully controlling the stoichiometry and reaction conditions, this method offers a pathway to link monomeric units, although it is more commonly applied for generating longer polymer chains rather than discrete oligomers like this compound.

The most prevalent and controlled method for synthesizing the PEG backbone is the anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide. mdpi.com This technique allows for the preparation of PEGs with well-defined molecular weights and narrow molecular weight distributions. acs.org

The polymerization is initiated by a nucleophile, such as an alkoxide. The length of the resulting polymer chain is controlled by the molar ratio of the ethylene oxide monomer to the initiator. researcher.life For a bifunctional PEG like the precursor to this compound, a bifunctional initiator is used, allowing the polymer chain to grow from both ends simultaneously. This process yields a polyethylene glycol diol (HO-(CH₂CH₂O)₁₄-H), the direct precursor to this compound, with high precision in chain length. acs.org

Once the PEG14-diol precursor is synthesized, the terminal hydroxyl (-OH) groups must be converted into carboxylic acid (-COOH) groups. The most direct method for this transformation is oxidation. A well-documented process involves the oxidation of polyethylene glycols to their corresponding dicarboxylic acids using a platinum catalyst in the presence of an oxidizing gas, such as pure oxygen. google.comgoogle.com This reaction can be conducted in an aqueous solution over a fixed-bed catalyst of platinum on a carbon support, yielding the desired dicarboxylic acid with high conversion rates. google.com

Alternative methods for functionalization include reacting the terminal hydroxyl groups with an anhydride, like succinic anhydride, to form an ester linkage with a free carboxylic acid. This is followed by hydrolysis if necessary to ensure the terminal group is a carboxylic acid. This approach introduces additional atoms between the PEG chain and the acid group. For direct conversion, catalytic oxidation remains a preferred industrial method due to its efficiency. google.com

Advanced Purification and Scale-Up Considerations in Laboratory Synthesis

The synthesis of this compound inevitably produces a mixture containing the target molecule, unreacted precursors, reagents, and PEGs of varying chain lengths. shochem.comacs.org Therefore, robust purification techniques are essential to achieve the high purity (often ≥95%) required for its applications.

Common purification methods for PEG derivatives leverage differences in size, charge, and solubility.

Precipitation : This technique exploits the differential solubility of PEG derivatives. Many PEGs are soluble in water but insoluble in non-polar organic solvents like diethyl ether or hexane. shochem.com By adding a non-polar solvent to an aqueous solution of the crude product, the this compound can be precipitated while impurities remain in the solution.

Chromatography : Size Exclusion Chromatography (SEC) is highly effective for separating PEG molecules based on their hydrodynamic radius, efficiently removing unreacted precursors and low molecular weight by-products. Ion Exchange Chromatography (IEX) is particularly useful for purifying this compound, as the terminal carboxyl groups are charged at appropriate pH levels, allowing for strong interaction with the ion exchange resin and separation from non-charged impurities. A preparative-scale chromatographic method using polystyrene-divinylbenzene beads with an ethanol/water eluent has also proven effective for purifying PEG derivatives. nih.gov

Membrane-Based Techniques : Methods such as dialysis and membrane centrifugation (ultrafiltration) are used to separate molecules based on molecular weight cutoff, effectively removing small molecule impurities. acs.org

Scaling up the synthesis from laboratory (milligram) to industrial (kilogram) quantities introduces challenges in maintaining reaction conditions and managing the large volumes required for purification. biochempeg.com The efficiency of purification becomes critical, as even small amounts of impurities can be difficult to remove from the viscous polymer product. researchgate.net Developing scalable purification processes, such as continuous chromatography or optimized precipitation protocols, is a key consideration for the large-scale production of high-purity this compound.

| Purification Method | Principle of Separation | Primary Application in this compound Synthesis |

|---|---|---|

| Precipitation | Differential solubility in solvent/non-solvent systems | Bulk removal of impurities and initial product isolation. shochem.com |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic volume) | Removal of PEGs with incorrect chain lengths and small molecule reagents. |

| Ion Exchange Chromatography (IEX) | Separation based on net charge | Highly effective for separating the dicarboxylic acid product from non-charged or partially functionalized precursors. |

| Dialysis / Membrane Centrifugation | Separation based on molecular weight cutoff | Removal of salts, solvents, and low molecular weight by-products. acs.org |

Derivatization and Chemical Modification of this compound

The utility of this compound as a linker is derived from the reactivity of its two terminal carboxylic acid groups. These groups can be chemically modified to create a variety of intermediates for subsequent conjugation reactions.

Esterification is a fundamental derivatization reaction for this compound. The carboxylic acid terminals can react with alcohols to form stable ester bonds. axispharm.com This reaction is central to linking this compound to molecules containing hydroxyl groups. While direct acid-catalyzed esterification (Fischer esterification) is possible, it often requires harsh conditions (e.g., strong acid, heat) and the removal of water to drive the reaction to completion, which may not be suitable for sensitive biomolecules. masterorganicchemistry.comyoutube.com

For biomedical applications, esterification is more commonly achieved under milder conditions using coupling reagents. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an alcohol. medkoo.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). axispharm.commedkoo.com Often, this activation is performed in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester. This "activated ester" is a versatile intermediate that can be isolated and later reacted with a primary alcohol (or amine) to form the final ester (or amide) bond with high efficiency under physiological conditions. axispharm.com This two-step approach provides greater control over the conjugation process.

| Esterification Method | Reagents/Catalysts | Description |

|---|---|---|

| Fischer Esterification | Strong acid catalyst (e.g., H₂SO₄), excess alcohol | Reversible reaction between a carboxylic acid and an alcohol. Often requires heat and removal of water to favor ester formation. masterorganicchemistry.com |

| Carbodiimide-Mediated Esterification | EDC or DCC, with or without a catalyst like DMAP | The carbodiimide (B86325) activates the carboxylic acid, allowing for direct reaction with an alcohol under milder conditions. axispharm.com |

| Activated NHS-Ester Synthesis | EDC or DCC, N-hydroxysuccinimide (NHS) | A two-step process where the carboxylic acid is first converted to a more reactive NHS-ester, which is then reacted with an alcohol. axispharm.com |

Amidation and Peptide Coupling Reagent Applications (e.g., EDC, HATU)

The formation of stable amide bonds is a cornerstone of bioconjugation, and this compound is readily amenable to this transformation through the use of peptide coupling reagents. The terminal carboxylic acids of this compound can be reacted with primary amine groups in the presence of activators to form these robust linkages. medkoo.comcreative-biolabs.com

Commonly employed carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose. peptide.com EDC activates the carboxylic acid groups of this compound, making them susceptible to nucleophilic attack by an amine. This reaction is often performed in an acidic aqueous solution (pH 4.5) to ensure the amine is protonated and the carboxylate is activated. axispharm.com To enhance efficiency and minimize side reactions like racemization, particularly when coupling to amino acids or peptides, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included. peptide.com

For more challenging or sterically hindered couplings, more potent activating agents are utilized. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly effective coupling reagent that reacts faster and with less epimerization compared to many other reagents. peptide.comsigmaaldrich.com In the presence of a non-nucleophilic base, HATU converts the carboxylic acids of this compound into highly reactive OAt-esters, which then readily couple with amines. sigmaaldrich.com

The general protocol for amidation of this compound involves dissolving the compound and the amine-containing molecule in a suitable dry solvent like DMF or DMSO. The coupling reagent (and additive, if used) is then added, and the reaction is stirred at room temperature. axispharm.com Progress can be monitored by techniques such as LC-MS or TLC, and the final product is typically purified by column chromatography. axispharm.com

Table 1: Common Peptide Coupling Reagents for this compound Amidation

| Coupling Reagent | Additive (if common) | Key Features |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Water-soluble byproducts, suitable for aqueous reactions. peptide.com |

| DCC (Dicyclohexylcarbodiimide) | HOBt | Dicyclohexylurea byproduct is insoluble in most organic solvents. peptide.com |

Formation of Activated Esters (e.g., N-hydroxysuccinimide esters) for Bioconjugation

A widely used strategy for transforming the carboxylic acid groups of this compound into amine-reactive functionalities is the formation of activated esters, particularly N-hydroxysuccinimide (NHS) esters. axispharm.com These esters are significantly more reactive towards primary and secondary amines than the parent carboxylic acid, forming stable amide bonds under physiological conditions. rapp-polymere.com

The synthesis of Bis-PEG14-NHS ester involves the reaction of the terminal carboxylic acids with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by amines. The resulting NHS ester of this compound is a valuable cross-linking reagent for bioconjugation, allowing for the covalent attachment to proteins, peptides, or other molecules containing primary amines. axispharm.com

The reaction to form the NHS ester is typically carried out in an organic solvent. The subsequent reaction of the purified NHS ester with an amine-containing biomolecule is often performed in a buffer at a slightly basic pH (7-9) to ensure the amine is deprotonated and thus more nucleophilic. axispharm.comnih.gov It is important to note that NHS esters are prone to hydrolysis, especially at higher pH, with a half-life that can be as short as a few minutes under basic aqueous conditions. rapp-polymere.comnih.gov Therefore, the reaction conditions must be carefully controlled to favor amidation over hydrolysis.

Table 2: Comparison of Reaction Conditions for NHS Ester Chemistry

| Parameter | NHS Ester Formation | NHS Ester Reaction with Amines |

|---|---|---|

| Reagents | This compound, N-hydroxysuccinimide, EDC/DCC | Bis-PEG14-NHS ester, Amine-containing molecule |

| Solvent | Dry organic solvent (e.g., DMF, CH2Cl2) | Aqueous buffer (e.g., borate (B1201080) buffer) or organic solvent researchgate.net |

| pH | Not applicable (anhydrous) | Typically 7.0 - 9.0 axispharm.comnih.gov |

| Key Consideration | Exclusion of water to prevent hydrolysis of EDC/DCC | Balance between amine reactivity and NHS ester hydrolysis nih.gov |

Click Chemistry Integrations for this compound Functionalization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for molecular engineering and bioconjugation. labinsights.nl While this compound does not inherently possess functional groups for click chemistry, its terminal carboxylic acids provide convenient starting points for their introduction.

One of the most common click reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To prepare this compound for this reaction, the carboxylic acid groups can be functionalized with either an azide (B81097) or an alkyne moiety. For example, the carboxylic acid can be coupled with an amine-containing alkyne or azide using the amidation chemistry described in section 2.3.2. This results in a bifunctional PEG linker equipped for click chemistry. lumiprobe.com

Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free click chemistry approach, which is advantageous for applications involving living cells where copper can be toxic. biochempeg.com For SPAAC, a strained alkyne such as dibenzocyclooctyne (DBCO) can be introduced onto the this compound backbone through amidation with a DBCO-amine derivative. biochempeg.com The resulting DBCO-functionalized Bis-PEG14 linker can then react spontaneously with azide-modified molecules. biochempeg.com

These click-functionalized this compound derivatives are powerful tools for creating well-defined conjugates, hydrogels, and other complex molecular architectures with high efficiency and specificity. labinsights.nlnih.gov

Chemo- and Regioselective Functionalization Studies

A significant challenge in the synthetic manipulation of this compound is achieving chemo- and regioselective functionalization. As a symmetrical, homobifunctional molecule, both terminal carboxylic acid groups exhibit identical reactivity. Therefore, reactions typically result in the modification of both ends of the PEG chain.

To achieve monofunctionalization or to introduce two different functional groups (heterobifunctionalization), a common strategy is to employ a large excess of the this compound relative to the modifying reagent. This statistical approach increases the probability that a given PEG molecule will react at only one terminus. The resulting mixture of unreacted, monofunctionalized, and difunctionalized PEG can then be separated chromatographically.

Another approach involves the use of protecting groups. One carboxylic acid group could be selectively protected, allowing the other to be modified. Following the first reaction, the protecting group is removed, and a second, different functional group can be introduced at the newly deprotected terminus. This multi-step process, while more complex, allows for the precise synthesis of heterobifunctional PEG derivatives.

The development of chemo- and regioselective catalytic systems is an active area of research. nih.govnih.gov While specific studies on this compound are not prevalent, general principles of regioselective catalysis could potentially be applied. For instance, enzymatic catalysis could offer a high degree of selectivity due to the specific binding interactions between the enzyme and the substrate. nih.gov Similarly, the use of bifunctional ligands in metal-catalyzed reactions has been shown to control regioselectivity in other molecular systems. nih.gov

Impact of PEG Chain Length Variability (Beyond PEG14) on Synthetic Yields and Purity

The number of ethylene glycol repeat units in a PEG chain significantly influences its physicochemical properties, which in turn can affect synthetic outcomes. While this article focuses on this compound, it is instructive to consider the impact of varying the PEG chain length.

Synthetic Yields:

Steric Hindrance: As the PEG chain length increases, the polymer coil can create greater steric hindrance around the terminal functional groups. This may slow down reaction kinetics and potentially lead to lower yields, especially when coupling to bulky molecules.

Solubility: The solubility of PEG derivatives can change with chain length, which may necessitate different solvent systems for optimal reaction conditions. Mismatched solubility between reactants can lead to phase separation and reduced yields.

Purity and Purification:

Polydispersity: Synthetically produced PEGs are often polydisperse, meaning they consist of a distribution of chain lengths. wisdomlib.org This inherent polydispersity complicates the purification of PEG derivatives, as chromatographic separation becomes more challenging with increasing molecular weight and broader distribution. The use of monodisperse PEGs can greatly simplify purification and lead to more well-defined final products. wisdomlib.org

Physical Properties: Chain length affects properties such as swelling ratio in gels, thermal stability, and hydrodynamic radius. nih.govacs.orgnih.gov For example, longer PEG chains in cross-linked networks generally lead to increased swelling and enhanced thermal stability. nih.govacs.org These altered physical properties can influence the ease of handling and purification of the resulting materials. Studies on PEGylated proteins have shown a linear relationship between the molecular weight of the attached PEG and the hydrodynamic radius of the conjugate. nih.gov

Table 3: Predicted Impact of PEG Chain Length on Synthetic Parameters

| PEG Chain Length | Expected Impact on Synthetic Yield | Expected Impact on Purity/Purification |

|---|---|---|

| Shorter (e.g., <14 units) | Potentially higher yields due to less steric hindrance. | Easier purification due to lower molecular weight and potentially narrower polydispersity. |

| Longer (e.g., >14 units) | Potentially lower yields due to increased steric hindrance. | More challenging purification due to higher molecular weight and increased difficulty in separating closely related oligomers. wisdomlib.org |

Advanced Conjugation Chemistry and Biomacromolecular Linkages

Strategies for Protein and Peptide PEGylation using Bis-PEG14-Acid

PEGylation, the covalent attachment of PEG chains, is a widely used strategy to enhance the therapeutic properties of proteins and peptides. It can improve pharmacokinetics by increasing molecular size, which reduces renal clearance and shields the biomolecule from proteolytic degradation. creativepegworks.com this compound, with its two reactive ends, can be used either to link two different molecules or to crosslink within a single molecule, although monofunctional derivatives are more common for simple PEGylation. The fundamental chemistry involves forming amide bonds with amine groups on the protein or peptide surface.

The most common targets for amine-reactive linkers like an activated this compound are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. beilstein-journals.org

Lysine Side Chains : Lysine is a prevalent amino acid on the surface of most proteins, offering multiple potential sites for PEGylation. This abundance can lead to heterogeneous products where PEG chains are attached at various locations, potentially impacting the protein's active site. beilstein-journals.org

N-terminus : Every protein has a single N-terminal α-amino group, making it a prime target for achieving a more homogeneous, mono-PEGylated product.

Selectivity between these two sites can be partially controlled by manipulating the reaction pH. This is possible due to the difference in the pKa values of the respective amino groups. The N-terminal α-amino group typically has a lower pKa than the ε-amino group of lysine side chains. nih.gov By conducting the conjugation reaction at a pH closer to neutral (e.g., pH 7.0-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, favoring its reaction with the activated PEG-acid over the more frequently protonated lysine residues.

Table 1: Comparison of N-terminal vs. Lysine Amine for PEGylation

| Feature | N-terminal α-Amine | Lysine ε-Amine |

| Location | Single site at the beginning of the polypeptide chain | Multiple sites on the protein surface |

| Typical pKa | ~7.6 - 8.2 | ~10.5 |

| Reactivity | More nucleophilic at lower pH (e.g., 7.0-7.5) | More nucleophilic at higher pH (e.g., >9.0) |

| Potential for Homogeneity | High (leads to mono-PEGylated conjugate) | Low (can lead to a mixture of isomers) |

To overcome the heterogeneity of random lysine conjugation, several site-specific methodologies have been developed. While this compound is inherently amine-reactive, these strategies create a unique reactive handle on the protein that can be specifically targeted.

Cysteine-Directed Conjugation : A common method involves genetically engineering a unique, solvent-accessible cysteine residue into the protein backbone. Thiol-reactive PEG derivatives (e.g., PEG-maleimide) can then react specifically with the cysteine's sulfhydryl group. To utilize this compound in this context, the acid would first need to be converted to a thiol-reactive derivative.

Enzymatic Labeling : Enzymes like transglutaminase can be used to create specific conjugation sites. Transglutaminase catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. A PEG derivative containing a primary amine can be selectively attached to a specific glutamine on the protein surface. nih.gov This PEGylated intermediate could then potentially use a second functional group for further conjugation.

Unnatural Amino Acid Incorporation : Site-specific incorporation of unnatural amino acids with bio-orthogonal functional groups (e.g., an azide (B81097) or alkyne) provides a highly specific handle for conjugation via click chemistry. A this compound molecule could be derivatized with a complementary click chemistry handle for precise attachment.

While the amide bond formed by this compound is highly stable, there is significant interest in developing conjugation systems where the attached molecule can be released under specific conditions, such as the acidic environment of a tumor or endosome. This is achieved by incorporating a cleavable linker between the biomolecule and the PEG chain.

An example of such a system involves acid-labile linkers. Researchers have developed bis-norbornene cross-linkers containing acetal (B89532) functionalities that can be used in "brush-first" ring-opening metathesis polymerization (ROMP) to create PEG-based nanoparticles. acs.org These acetal-based linkers are stable at neutral pH but hydrolyze and degrade in acidic conditions (e.g., pH 4.0), leading to the release of the conjugated payload. acs.org A molecule like this compound could be incorporated as a component in such a larger, cleavable construct, providing its solubility and spacing properties while the release mechanism is handled by a different chemical moiety within the linker system. acs.org

Nucleic Acid and Oligonucleotide Conjugation Approaches with this compound

PEGylation is an effective strategy for improving the biopharmaceutical properties of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs). creative-biogene.comnih.gov The attachment of PEG can enhance enzymatic stability, prolong circulation time, and reduce unwanted immune responses. creative-biogene.com

Conjugation with this compound typically involves a post-synthetic approach where the oligonucleotide is first synthesized with a reactive functional group, most commonly a primary amine. This amino group can be introduced at either the 3' or 5' terminus or on a modified base. The carboxylic acid groups of this compound are then activated (e.g., using EDC/NHS chemistry) and reacted with the amino-modified oligonucleotide to form a stable amide bond. nih.gov This method allows for the creation of well-defined PEG-oligonucleotide conjugates. nih.gov

Table 2: Common Chemistries for PEG-Oligonucleotide Conjugation

| Conjugation Chemistry | Reactive Groups Involved | Linkage Formed |

| Amidation | Activated Carboxylic Acid (e.g., NHS ester) + Amine | Amide |

| Thiol-Maleimide | Thiol + Maleimide | Thioether |

| Click Chemistry | Azide + Alkyne | Triazole |

| Disulfide Exchange | Thiol + Activated Disulfide (e.g., Pyridyl-dithio) | Disulfide |

Carbohydrate and Glycoconjugate Derivatization

The PEGylation of carbohydrates and glycoconjugates is a growing field of interest for modulating their biological functions and improving their therapeutic potential. beilstein-journals.orgnih.gov Direct conjugation of this compound to a native carbohydrate is challenging due to the lack of readily available amine groups. Therefore, the strategy typically involves a two-step process:

Introduction of a Reactive Handle : A primary amine is introduced onto the carbohydrate structure. One common method is reductive amination . The reducing end of a sugar exists in equilibrium with its open-chain aldehyde form. This aldehyde can react with a molecule containing an amino group (such as ammonia (B1221849) or an amino-PEG derivative) to form an imine (Schiff base), which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride. nih.govwikipedia.org To use this compound, the carbohydrate could first be reacted with a diamine, leaving one free amine available for subsequent conjugation with the activated PEG-acid.

Conjugation with Activated this compound : Once the carbohydrate is functionalized with an amine, the standard EDC/NHS activation chemistry can be used to couple the carboxylic acid groups of this compound to the newly introduced amine, forming a stable glycoconjugate. nih.gov

Another approach involves the chemical or enzymatic oxidation of carbohydrate residues to generate aldehyde groups, which can then be targeted for reductive amination with an amine-containing molecule. creativepegworks.com

Functionalization of Polymeric and Nanoparticle Surfaces using this compound Linkers

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker for modifying and functionalizing various surfaces. axispharm.combroadpharm.com Its structure features a 14-unit PEG chain terminating with a carboxylic acid group at each end. medchemexpress.comaxispharm.com This symmetrical architecture allows it to act as a bridge, covalently connecting two different surfaces or molecules, or creating a uniform coating on a single surface by attaching at both ends or, more commonly, by attaching one end to the surface and leaving the other available for further conjugation.

The primary mechanism for surface functionalization involves the reaction of the terminal carboxylic acid groups with primary or secondary amines present on the target surface. This reaction forms a stable amide bond. To facilitate this, the carboxylic acids are typically activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). axispharm.comresearchgate.net This process converts the carboxylic acid into a more reactive NHS ester, which then readily reacts with amine moieties. axispharm.com

The introduction of the hydrophilic PEG spacer onto polymeric and nanoparticle surfaces imparts several beneficial properties. This process, known as PEGylation, enhances the biocompatibility of materials and improves the water solubility of hydrophobic drugs or surfaces. axispharm.comnih.govwikipedia.org A critical advantage of PEGylation is the creation of a "stealth" effect; the PEG layer provides a steric barrier that masks the surface from the host's immune system, reducing recognition by macrophages and subsequent clearance from circulation. wikipedia.orgnih.govnih.gov This leads to prolonged systemic circulation times for nanoparticle-based therapeutics. Furthermore, the PEG coating effectively minimizes non-specific protein adsorption (the formation of a protein corona), which is a major challenge for nanomaterials in biological media. nih.gov

This compound and similar bifunctional PEG linkers are employed to modify a wide array of materials, including:

Metallic Nanoparticles: Gold and iron oxide nanoparticles can be functionalized to improve their colloidal stability in biological buffers and to provide anchor points for attaching targeting ligands like antibodies. nih.govnih.govnih.gov

Polymeric Nanoparticles: PEGylation of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a standard strategy to enhance their in vivo performance by reducing uptake by the reticuloendothelial system. nih.govnih.gov

Other Surfaces: The principles of PEGylation can be extended to various other materials and biomacromolecules that possess reactive amine groups on their surfaces.

| Substrate | Linker Type | Purpose of Functionalization | Key Outcomes | Reference |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Heterobifunctional PEG-Thiol | Intracellular tracking and delivery | Reduced fluorescence quenching; decreased cytotoxicity; efficient cell internalization. | nih.gov |

| Iron Oxide Nanoparticles (IONPs) | Carboxylic acid-terminated PEG-siloxane | Improve colloidal stability and allow antibody conjugation | Significantly improved stability in complex media; successful coupling of antibodies. | nih.gov |

| Polymeric Nanoparticles | NHS-activated PEG chains | Prevent aggregation and reduce unspecific cell uptake | Prevention of aggregation under physiological conditions; decreased uptake by immune cells. | acs.org |

| Polyester Nanoparticles | Poly(lactic acid)-b-poly(ethylene glycol) | Reduce complement-mediated infusion reactions | Increased PEG density and chain length reduced the generation of anaphylatoxin C5a. | acs.org |

| Polymer-coated Nanoparticles | Covalently linked PEG | Reduce protein adsorption and cellular uptake | Reduced adsorption of human serum albumin and fibrinogen; cellular uptake reduced to ~10%. | nih.gov |

Kinetic and Thermodynamic Aspects of this compound Conjugation Reactions

Kinetics

The conjugation of this compound to amine-bearing surfaces or molecules is governed by the kinetics of amide bond formation. As the direct reaction between a carboxylic acid and an amine is slow, the carboxylic acid groups of this compound are almost always chemically activated, most commonly to an N-hydroxysuccinimide (NHS) ester. axispharm.com The subsequent reaction is an aminolysis of the NHS ester.

The kinetics of this aminolysis reaction are influenced by several factors:

Temperature: Like most chemical reactions, the rate of aminolysis increases with temperature. However, the stability of the biomolecules involved often limits the feasible temperature range.

Nucleophilicity of the Amine: The rate of reaction is directly related to the nucleophilicity of the amine, which correlates with its basicity (pKa). mst.edu Primary aliphatic amines, such as the ε-amino group of lysine, are highly reactive towards NHS esters. stackexchange.com

Under pseudo-first-order conditions (with a large excess of amine), the rate of aminolysis of NHS esters in aqueous buffers fits the rate expression: kobsd - kOH-[OH-] = k1[amine]free This indicates a direct dependence on the concentration of the free, unprotonated amine. mst.edu

| Amine Nucleophile | pKa | Second-Order Rate Constant (k1) (M-1s-1) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Glycine | 9.78 | 1.58 x 102 | Aqueous buffer (20% dioxane), 30°C | |

| n-Butylamine | 10.7 | 1.10 x 103 | Aqueous buffer (20% dioxane), 30°C | |

| Morpholine | 8.70 | 1.10 x 101 | Aqueous buffer (20% dioxane), 30°C |

Note: Data is for the aminolysis of the NHS ester of p-methoxybenzoic acid and is representative of the reactivity of NHS-activated this compound.

Thermodynamics

The thermodynamic favorability of a bioconjugation reaction is a key determinant of the reaction's yield and the stability of the resulting conjugate. The formation of a covalent amide bond via the reaction of an activated this compound linker with an amine is a thermodynamically favorable process.

The primary thermodynamic driving forces include:

Enthalpy (ΔH): The formation of a stable, covalent amide bond from a highly reactive NHS ester is an enthalpically driven, exothermic process. The reaction releases energy as a stronger, more stable bond is formed.

| Reaction Type | Model Reactants | Gibbs Free Energy (ΔG) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| Aminolysis of Phenyl Ester | Phenyl acetate (B1210297) + Methylamine | -46.78 | -46.90 | mdpi.com |

| Aminolysis of NHS Ester | N-succinimidyl acetate + Methylamine | -67.74 | -71.13 | mdpi.com |

| Hydrolysis of NHS Ester | N-succinimidyl acetate + H2O | -42.05 | -47.53 | mdpi.com |

Note: Data from theoretical calculations provide insight into the favorability of the reactions. The significantly more negative ΔG for aminolysis of an NHS ester compared to a phenyl ester highlights its higher reactivity. The favorable ΔG for hydrolysis indicates it is a competitive side reaction.

Polymer Science and Engineering Applications of Bis Peg14 Acid

Integration of Bis-PEG14-Acid into Polymer Architectures

The terminal carboxylic acid groups of this compound serve as key reactive sites for its integration into diverse polymer structures. These functional groups enable the formation of covalent bonds with monomers or existing polymer chains, facilitating the construction of complex macromolecular architectures. axispharm.com

Synthesis of Linear and Branched Copolymers

This compound can be employed in the synthesis of both linear and branched copolymers. In copolymerization reactions, the two carboxylic acid groups can react with difunctional or multifunctional comonomers, leading to the formation of polymer chains where this compound units are incorporated into the backbone or serve as branching points. For instance, reaction with diamines can yield poly(ester-amide) or poly(ether-amide) copolymers, depending on the reaction conditions and the nature of the other monomers. The incorporation of the PEG segment provides flexibility, hydrophilicity, and potentially altered thermal and mechanical properties to the resulting copolymers. While specific examples detailing the synthesis of linear or branched copolymers solely using this compound and other monomers were not extensively found in the search results, the general reactivity of di-acid PEGs with co-monomers like diamines or diols in polymerization reactions is well-established in polymer chemistry.

Dendrimer and Hyperbranched Polymer Synthesis

This compound, or similar PEG diacids, can play a role in the synthesis of dendrimers and hyperbranched polymers, particularly as core molecules, building blocks, or for peripheral functionalization. Dendrimers are highly branched, well-defined macromolecules with a central core, internal branches, and a large number of surface functional groups. researchgate.netresearchgate.net Hyperbranched polymers, while also highly branched, typically have a less perfect, more heterogeneous structure compared to dendrimers. polymerfactory.com

Carboxyl-functional hyperbranched polymers, such as those based on bis(methylol)propionic acid (bis-MPA) with a PEG core, are known and feature a high extent of carboxylic acid end groups. polymerfactory.comcd-bioparticles.netpolymerfactory.compolymerfactory.com While the searches did not specifically detail the synthesis of dendrimers or hyperbranched polymers using this compound as a direct monomer in the branching structure, its di-acid functionality suggests its potential use as a core from which dendritic branches could emanate via reactions with multifunctional monomers. Alternatively, it could be used to functionalize the periphery of existing dendrimers or hyperbranched polymers through amide or ester linkages with terminal amine or hydroxyl groups, respectively. This peripheral functionalization with PEG chains is a common strategy to enhance the solubility, biocompatibility, and reduce the immunogenicity of dendrimeric structures for applications like drug or gene delivery. nih.gov

Research has explored PEGylated dendrimers for enhanced gene delivery, where PEG chains were incorporated via different linkages, including bis-aryl hydrazone bonds, to improve buffering capacity and cytocompatibility. nih.gov Although these studies used different PEGylation strategies, they highlight the general principle of using PEG derivatives to modify dendrimer properties for biomedical applications.

Cross-linking Chemistries for Hydrogels and Polymer Networks

The terminal carboxylic acid groups of this compound make it an effective cross-linking agent for forming hydrogels and other polymer networks. axispharm.com Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov The formation of these networks typically involves the reaction of difunctional or multifunctional molecules with reactive groups on polymer chains, creating stable cross-links that hold the structure together.

This compound can participate in cross-linking reactions by reacting its carboxylic acid groups with complementary functional groups on polymer backbones or other cross-linkers. For example, it can form amide linkages with polymers containing primary amine groups, or ester linkages with polymers containing hydroxyl groups, often facilitated by coupling agents. axispharm.com This ability to form multiple covalent bonds per molecule allows this compound to bridge different polymer chains, leading to the formation of a cross-linked network.

While the searches provided examples of other bis-functional molecules like N,N'-methylenebisacrylamide (BIS) and poly(ethylene glycol)diacrylate (PEGDA) being used as cross-linkers in hydrogel synthesis researchgate.netd-nb.info, and mentioned crosslinked hyaluronic acid gels using different PEG derivatives nih.govpatexia.com, the principle applies to this compound. Its PEG spacer can influence the properties of the resulting hydrogel, such as swelling ratio, elasticity, and mesh size, which are critical for applications in tissue engineering, drug delivery, and responsive materials. researchgate.netuni-mainz.de The ability to form a 3D polymer network suitable for drug delivery applications has been noted for systems utilizing diacid components. mdpi-res.com

Role of this compound in Nanoparticle and Nanomaterial Design

This compound is valuable in the design and modification of nanoparticles and nanomaterials, primarily due to its PEG chain's ability to impart hydrophilicity and its reactive carboxylic acid termini for functionalization. axispharm.comaxispharm.com

Surface PEGylation for Colloidal Stability and Biocompatibility Enhancement

PEGylation, the process of attaching PEG chains to the surface of nanoparticles or other materials, is a widely used strategy to improve their colloidal stability and enhance their biocompatibility. scbt.commdpi.com By creating a hydrophilic layer around the nanoparticles, PEGylation reduces aggregation in aqueous media and minimizes non-specific interactions with biological components, such as proteins and cells. mdpi.com This "stealth" effect can prolong the circulation time of nanoparticles in the bloodstream and reduce uptake by the reticuloendothelial system. nih.gov

This compound can be used for surface PEGylation by reacting its carboxylic acid groups with amine or hydroxyl groups present on the nanoparticle surface or on pre-adsorbed molecules. axispharm.combroadpharm.com This covalent attachment creates a stable PEG layer. The PEG14 chain length of this compound contributes to the effectiveness of the PEGylation, influencing the thickness and density of the PEG brush layer on the nanoparticle surface, which in turn affects stability and biological interactions. PEGylated nanoparticles have demonstrated improved mucosal penetration and reduced mucin binding, enhancing their delivery efficiency. mdpi.com

Functionalization of Nanocarriers for Molecular Delivery (e.g., liposomes, polymeric nanoparticles)

This compound can be used to functionalize various nanocarriers, including liposomes and polymeric nanoparticles, for targeted molecular delivery. polymerfactory.compatexia.commdpi.comsigmaaldrich.comresearchgate.netfrontiersin.org The carboxylic acid groups provide a convenient handle for conjugating targeting ligands (e.g., antibodies, peptides, small molecules) or other functional molecules to the surface of these nanocarriers. axispharm.combroadpharm.com This functionalization allows the nanocarriers to selectively bind to specific cells or tissues, improving the efficiency and specificity of drug or gene delivery and potentially reducing off-target effects. mdpi.comsigmaaldrich.com

For liposomes, this compound could be incorporated into the lipid bilayer or conjugated to lipids, presenting the carboxylic acid groups on the liposome (B1194612) surface for subsequent functionalization. For polymeric nanoparticles, this compound can be included during the polymerization process or conjugated to pre-formed nanoparticles. mdpi.com The PEG segment also contributes to the stability and circulation time of these functionalized nanocarriers in biological environments. nih.gov Polymeric nanoparticles, in particular, are widely investigated for their ability to encapsulate and deliver a variety of therapeutic agents, and surface functionalization with molecules like this compound is a key strategy to enhance their performance. mdpi.comsigmaaldrich.comfrontiersin.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 51178-68-8 |

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₂O₁₈ | medkoo.comxinyanbm.comscbt.comaxispharm.com |

| Molecular Weight | 734.83 g/mol (Batch specific may vary) | medkoo.comxinyanbm.combroadpharm.comscbt.comcd-bioparticles.net |

| Appearance | Not consistently specified, generally solid | medkoo.com |

| Purity | ≥95% or ≥98% | medkoo.comxinyanbm.combroadpharm.compolymerfactory.combiocompare.com |

| CAS Number | 51178-68-8 | medkoo.comxinyanbm.comscbt.comaxispharm.comcd-bioparticles.net |

| Functional Groups | Two terminal carboxylic acid groups | broadpharm.commedkoo.comaxispharm.combroadpharm.comaxispharm.comcd-bioparticles.net |

| Solubility | Increased solubility in aqueous media due to PEG spacer | broadpharm.commedkoo.comcd-bioparticles.net |

Note: Purity and specific appearance may vary depending on the supplier and batch.

Bioconjugate Polymer Design for Tunable Properties

The incorporation of this compound into polymer structures allows for the creation of bioconjugate polymers with properties that can be tailored for specific applications. The PEG component is known for its biocompatibility, non-toxicity, and ability to enhance the solubility and modify the surface of molecules and materials scbt.com. The terminal carboxylic acid groups provide sites for conjugation with biomolecules or other polymers, enabling the formation of complex architectures broadpharm.commedkoo.combroadpharm.com. This approach is particularly useful in the development of drug delivery systems, tissue engineering scaffolds, and regenerative medicine materials scbt.comontosight.ai.

Modulating Degradation Pathways of this compound Conjugates

The degradation behavior of polymers is a critical factor in many applications, particularly in biomedical fields where controlled breakdown and clearance are desired ontosight.aimohe.gov.my. While direct information on the degradation pathways specifically of this compound conjugates is limited in the provided search results, the general principles of polymer degradation and the properties of its components offer insights. PEG chains are generally considered stable under physiological conditions, but the linkages formed through the carboxylic acid groups of this compound can be designed to be cleavable under specific stimuli mdpi.com. For instance, amide bonds formed with amine-containing molecules are generally stable, but incorporating other cleavable linkers within the polymer structure or at the conjugation site can modulate degradation. The degradation of polymers can be influenced by factors such as temperature, mechanical stress, and the presence of oxygen, leading to thermal, thermo-mechanical, and thermal-oxidative degradation mdpi.com. In the context of biodegradable polymers used in drug delivery, the degradation rate can be controlled by the polymer's chemistry, including monomer selection and copolymer composition mohe.gov.my. Acid-labile linkages, for example, are used in some pH-responsive polymers to enable degradation and drug release in acidic environments mdpi.commdpi.com.

Contributions to Responsive Polymer Systems (e.g., pH-responsive materials)

This compound can contribute to the design of responsive polymer systems, particularly those sensitive to pH changes, due to its terminal carboxylic acid groups. pH-responsive polymers contain ionizable groups, such as carboxylic acids or amines, that undergo protonation or deprotonation in response to environmental pH shifts mdpi.comresearchgate.net. This ionization can lead to conformational changes, swelling or shrinking, or even dissolution of the polymer researchgate.netnih.gov. Polymers with carboxylic acid groups, like those that can be formed using this compound as a building block or linker, can become increasingly ionized as the pH increases above their pKa researchgate.netnih.gov. This ionization increases charge repulsion between polymer chains, leading to swelling or increased solubility researchgate.netnih.gov. This property is exploited in controlled drug delivery systems, where polymers are designed to release encapsulated drugs in the slightly acidic environment of tumors or inflamed tissues mdpi.commdpi.comnih.govresearchgate.net. While this compound itself is a simple molecule with carboxylic acids, its incorporation into more complex polymer architectures, such as copolymers or dendrimers, can yield materials with tunable pH responsiveness researchgate.netnih.govpolymerfactory.comnih.gov. For example, polymers containing pendant carboxylic acid groups can swell and enhance drug release at specific pH values mdpi.com.

Role in Advanced Molecular and Supramolecular Assemblies

Self-Assembly Mechanisms of Bis-PEG14-Acid Containing Amphiphiles

While specific studies on the self-assembly mechanisms of amphiphiles directly incorporating this compound were not found, the general principles of amphiphilic self-assembly can be considered. Amphiphiles, molecules possessing both hydrophilic and hydrophobic components, can self-assemble in selective solvents to form various ordered structures, such as micelles, vesicles, or lamellar phases. The PEG chain in this compound provides the hydrophilic character. If conjugated to a hydrophobic moiety, a this compound conjugate would behave as an amphiphile. The self-assembly of such a molecule would likely be driven by the minimization of the free energy of the system, with the hydrophobic parts aggregating away from the aqueous environment and the hydrophilic PEG chains solvating in water. The terminal carboxylic acid groups could potentially influence self-assembly through hydrogen bonding or electrostatic repulsion/attraction, depending on the pH and the presence of counterions. Studies on other bis-functionalized molecules, such as bis(amino acid)fumaramides, have shown that non-covalent interactions like hydrogen bonds are crucial for self-assembly into ordered structures biocompare.com. Similarly, the carboxylic acid groups of this compound could participate in directed interactions influencing aggregate morphology.

Interfacial Phenomena and Surface Modification using this compound

This compound's amphiphilic nature (with the hydrophilic PEG and potentially a conjugated hydrophobic part, or the carboxylic acids acting differently depending on the surface) and its reactive end groups suggest its utility in modifying surfaces and influencing interfacial phenomena. PEG chains are widely used to modify surfaces to impart hydrophilicity, reduce protein adsorption, and minimize non-specific interactions, which is relevant in areas like biomaterials and drug delivery axispharm.com. The terminal carboxylic acids of this compound can be used to covalently attach the molecule to surfaces containing amine or hydroxyl groups, creating a PEGylated surface. Alternatively, the molecule might adsorb onto certain surfaces through interactions involving the carboxylic acid groups or the PEG backbone. The presence of two carboxylic acid groups could allow for looping or bridging conformations on a surface, leading to different surface properties compared to a monofunctionalized PEG. Research on surface modification using PEG derivatives is common axispharm.com, and the specific structure of this compound could offer unique control over surface properties. Interfacial phenomena, such as surface tension and adsorption, are influenced by the molecular structure and interactions at the interface bldpharm.comnih.gov. This compound, with its balance of hydrophilic and potentially hydrophobic regions (if part of an amphiphile) and reactive ends, could be designed to accumulate at specific interfaces and alter their properties.

Mechanistic Investigations and Theoretical Modeling

Reaction Mechanism Elucidation for Bis-PEG14-Acid Transformations (e.g., Amide Formation)

This compound is a homobifunctional linker, featuring a carboxylic acid (-COOH) at both ends of a 14-unit polyethylene (B3416737) glycol chain. These terminal groups are the primary sites for chemical transformations, most notably the formation of amide bonds. The conversion of the carboxylic acids to amides does not proceed spontaneously but requires the activation of the carboxyl group to create a better leaving group, facilitating a nucleophilic attack by an amine.

The most common mechanism for this transformation in bioconjugation and research contexts involves the use of a coupling agent, such as a carbodiimide (B86325). A widely used example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism can be described in the following steps:

Activation of Carboxylic Acid: The EDC molecule reacts with the carboxylic acid group of this compound. The nitrogen atom of the carbodiimide is protonated by the carboxylic acid, and the resulting carboxylate anion attacks the central carbon of the EDC. This forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

Nucleophilic Attack by Amine: A primary amine, acting as a nucleophile, directly attacks the carbonyl carbon of the O-acylisourea intermediate. This attack results in the formation of a tetrahedral intermediate.

Formation of Amide Bond and Byproduct: The tetrahedral intermediate collapses, leading to the formation of the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct (in the case of EDC, 1-ethyl-3-(3-dimethylaminopropyl)urea), which is water-soluble and can be easily removed during purification. creativepegworks.com

To improve efficiency and minimize side reactions, this process is often carried out in the presence of an additive like N-hydroxysuccinimide (NHS). In this variation, the O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and can be isolated or reacted in situ with the amine. The amine then attacks the carbonyl carbon of the NHS-ester, displacing the NHS leaving group to form the final amide bond. This two-step, one-pot approach generally provides higher yields and a cleaner reaction profile.

Structure-Activity Relationships of Bis-PEG-Acid Linkers (Focus on PEG Chain Length Impact)

A critical aspect influenced by PEG chain length is the in vivo targeting ability of conjugates. In studies involving folate-linked liposomal drug formulations, the length of the PEG linker between the folate targeting moiety and the liposome (B1194612) was shown to be a determining factor in therapeutic outcome. Research has demonstrated that, under in vivo conditions, a longer PEG linker leads to enhanced tumor accumulation and, consequently, increased antitumor activity of the encapsulated drug. rsc.org While very short linkers may suffer from steric hindrance, preventing effective binding to cell surface receptors, longer linkers can extend the targeting ligand further away from the nanoparticle surface, improving its accessibility and binding affinity. rsc.org

However, the effect is not always linear and can be complex. For instance, increasing the PEG chain length also alters surface charge (zeta potential) and the hydrodynamic radius of a nanoparticle conjugate. rsc.org There exists an optimal range for PEG linker length that balances steric shielding (which increases circulation time) with effective target recognition. The specific length of this compound places it within a class of mid-length linkers used in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs).

| PEG Linker Property | Impact of Increasing Chain Length | Consequence for Activity |

| Hydrodynamic Radius | Increases | Alters pharmacokinetics and biodistribution. |

| Steric Hindrance | Increases | Can improve shielding from immune clearance but may hinder target binding if excessively long. |

| Flexibility & Mobility | Increases | Allows the terminal functional group to more easily access its binding partner. |

| Targeting Ability | Generally improves (up to a point) | Longer linkers can overcome steric hindrance near a nanoparticle or protein surface, enhancing binding. rsc.org |

Polymerization Kinetics and Mechanism of this compound Precursors

This compound is not synthesized directly but is derived from a PEG precursor, typically a diol (HO-(CH₂CH₂)₁₄-OH). The synthesis of this precursor with a precise number of 14 ethylene (B1197577) glycol units requires a controlled polymerization process. The most common and effective method for this is the anionic ring-opening polymerization (AROP) of ethylene oxide. acs.org

The mechanism of AROP proceeds via three main stages:

Initiation: The polymerization is initiated by a strong nucleophile, often an alkoxide. For synthesizing a PEG diol, a di-initiator like ethylene glycol dianion would be used. The initiator attacks the carbon atom of the strained three-membered ethylene oxide ring, causing it to open and form a new, longer-chain alkoxide.

Propagation: The newly formed alkoxide acts as the nucleophile for the next step, attacking another ethylene oxide monomer. This process repeats, adding one monomer unit at a time and extending the polymer chain. The reaction is typically carried out under inert conditions to prevent termination by atmospheric water or carbon dioxide.

Termination: The polymerization is "living," meaning the propagating chain ends remain active until they are deliberately quenched. Termination is usually achieved by adding a proton source, such as water or a weak acid, which protonates the terminal alkoxide to form a hydroxyl group.

The kinetics of this polymerization are generally first-order with respect to the monomer (ethylene oxide) concentration. researchgate.net The living nature of anionic polymerization allows for precise control over the molecular weight and a narrow molecular weight distribution (i.e., producing chains of very similar length). The final chain length (e.g., 14 units) is controlled by the initial molar ratio of the monomer to the initiator.

Synthesizing a perfectly monodisperse PEG like the one in this compound is challenging. It often requires iterative synthesis methods, where protected blocks of ethylene glycol units are added sequentially, followed by purification at each step to ensure uniformity. nih.govrsc.org Once the PEG diol precursor is synthesized, the terminal hydroxyl groups are converted to carboxylic acids through oxidation reactions to yield the final this compound product.

Degradation Pathways and Stability Studies of this compound Linkages in Research Contexts

The stability of this compound and its conjugates is a function of both the polyether backbone and the linkages formed by its terminal carboxylic acid groups.

PEG Backbone Stability: The polyethylene glycol chain itself is known for its high stability. The ether linkages (-C-O-C-) that form the backbone are chemically robust and generally resistant to hydrolysis under both acidic and basic conditions. rsc.org They are also stable against many forms of enzymatic degradation, which contributes to the long circulation times of PEGylated molecules in biological systems. However, the PEG backbone can be susceptible to oxidative degradation, which can lead to chain scission. This process can be initiated by reactive oxygen species in the presence of transition metal ions.

Linkage Stability: The primary degradation pathways for conjugates formed from this compound concern the stability of the functional linkages created from its terminal carboxyl groups.

Amide Linkage: When this compound is conjugated to an amine, it forms an amide bond. Amide bonds are exceptionally stable under most physiological conditions (pH, temperature). Their hydrolysis requires harsh conditions, such as strong acids or bases at elevated temperatures, or the action of specific enzymes (proteases), which are generally not reactive toward the synthetic PEG-amide structure. This stability makes amide linkages ideal for applications requiring long-term integrity of the conjugate.

Ester Linkage: If the carboxylic acid groups of this compound are reacted with an alcohol, they form an ester linkage. Unlike amide bonds, ester bonds are susceptible to hydrolysis. This degradation can occur under mildly acidic or, more rapidly, under basic conditions, regenerating the carboxylic acid and the alcohol. creativepegworks.com The rate of hydrolysis can be influenced by steric hindrance around the ester bond. This susceptibility to hydrolysis can be exploited in drug delivery systems, where a drug is intended to be released from its PEG carrier in specific physiological environments.

Therefore, in research contexts, the choice of conjugation chemistry (forming an amide vs. an ester) is a critical determinant of the stability and degradation profile of the final molecule.

Analytical Characterization in Research Contexts

Spectroscopic Analysis of Bis-PEG14-Acid and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a comprehensive structural confirmation. nih.govuobasrah.edu.iq

In ¹H NMR spectroscopy, the spectrum of this compound is characterized by a prominent signal corresponding to the repeating ethylene (B1197577) glycol (-O-CH₂-CH₂-) units. researchgate.net This typically appears as a singlet or a complex multiplet around 3.6 ppm. researchgate.net Protons on the carbons adjacent to the terminal carboxylic acid groups will show distinct chemical shifts, allowing for confirmation of the end-group functionality. researchgate.net The integration of these signals relative to the backbone signal is crucial for determining the molecular weight and purity of the compound. nih.govacs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. youtube.com Key signals include those from the carbons in the polyethylene (B3416737) glycol backbone (typically around 70 ppm) and the distinct signal from the carbonyl carbon of the carboxylic acid groups, which appears significantly downfield (around 172 ppm). researchgate.net The absence of unexpected signals confirms the purity of the sample.

Table 1: Representative NMR Chemical Shifts for Bis-PEG-Acid Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H | -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.6 |

| ¹H | -CH₂ -COOH | ~4.1 |

| ¹³C | -O-C H₂-C H₂-O- (PEG Backbone) | ~70 |

| ¹³C | -C H₂-COOH | ~69 |

| ¹³C | -C OOH (Carbonyl) | ~172 |

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and assessing its oligomeric purity. Due to the polymeric and fragile nature of PEG compounds, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are preferred. nih.govoak.go.kr

MALDI-TOF MS is particularly effective for analyzing polymers. frontiersin.org It allows for the absolute measurement of the molecular weight of individual polymer chains in a sample. bath.ac.uk For this compound (Molecular Weight: 734.82 g/mol ), the mass spectrum would show a primary peak corresponding to this mass (often as an adduct with a cation like Na⁺ or K⁺). scbt.commedkoo.com The spectrum also reveals the distribution of related oligomers, with peaks spaced by 44 Da, which corresponds to the mass of a single ethylene glycol monomer unit. bath.ac.uk A narrow distribution around the main peak is indicative of high purity. Advanced techniques such as MALDI in-source decay (ISD) can even be used to obtain fragmentation data to further confirm the structure of PEGylated molecules. acs.org

Table 2: Hypothetical MALDI-TOF MS Data for this compound

| Ion Species (as Na⁺ adduct) | Theoretical m/z | Description |

| [M-1(C₂H₄O) + Na]⁺ | 713.8 | n=13 oligomer |

| [M + Na]⁺ | 757.8 | Target Molecule (n=14) |

| [M+1(C₂H₄O) + Na]⁺ | 801.8 | n=15 oligomer |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the specific functional groups within the this compound molecule.

FTIR spectroscopy is highly effective for this purpose. The spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. youtube.com A sharp and strong absorption peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The most intense feature in the spectrum is typically the C-O-C (ether) stretching vibration of the PEG backbone, which appears as a strong, broad band around 1100 cm⁻¹. nih.gov

Table 3: Key Vibrational Modes for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | 2500-3300 (broad) | O-H stretch (Carboxylic Acid Dimer) |

| FTIR | ~1710 (strong) | C=O stretch (Carboxylic Acid) |

| FTIR | ~1100 (very strong) | C-O-C stretch (Ether Backbone) |

| Raman | 2825-2970 | C-H stretch |

| Raman | ~1440 | CH₂ bend |

Chromatographic Methods for Characterization of Complex Conjugates and Reaction Products

Chromatographic techniques are essential for assessing the purity, molecular weight distribution, and reaction kinetics of this compound and its conjugates.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers. researchgate.netaimplas.net GPC separates molecules based on their hydrodynamic volume, or size in solution. infinitalab.com Larger molecules elute from the column first, followed by smaller molecules. infinitalab.com

For a discrete PEG linker like this compound, GPC is used to determine its average molecular weight and, crucially, its polydispersity index (PDI). jenkemusa.com The PDI is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn) and serves as a measure of the broadness of the molecular weight distribution. researchgate.net A PDI value close to 1.0 indicates a highly monodisperse sample with uniform chain lengths, which is a critical quality attribute for its use in precision applications like PROTAC synthesis. jenkemusa.com GPC can also effectively identify the presence of any higher or lower molecular weight impurities.

Table 4: Typical GPC Parameters for Polymer Analysis

| Parameter | Description | Typical Value for High-Purity Standard |

| Mn (Number Average MW) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Corresponds to the target MW |

| Mw (Weight Average MW) | An average that accounts for the molecular weight of each chain in determining its contribution to the overall average. | Close to Mn |

| PDI (Polydispersity Index) | Mw / Mn | ≤ 1.05 |

High-Performance Liquid Chromatography (HPLC) is a versatile tool for assessing the purity of this compound and for monitoring its consumption during conjugation reactions. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the analytes. nih.gov

Since PEG compounds lack a strong UV chromophore, detection can be challenging. thermofisher.comchromatographyonline.com Therefore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are frequently used. ingenieria-analitica.comresearchgate.net An ELSD is particularly advantageous for gradient elution methods, which are often required to separate complex reaction mixtures. ingenieria-analitica.com This setup allows for the high-resolution separation of individual PEG oligomers and can be used to quantify the purity of the this compound starting material. mdpi.comingenieria-analitica.com Furthermore, HPLC is invaluable for real-time reaction monitoring, allowing researchers to track the disappearance of the this compound peak and the appearance of the desired conjugate product peak, thereby optimizing reaction conditions and yield. nih.gov

Table 5: Illustrative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-30% B over 12 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

Advanced Microscopy Techniques for Material Characterization (e.g., AFM, TEM for nanoparticles)

The characterization of materials incorporating this compound, particularly at the nanoscale, relies on advanced microscopy techniques to elucidate morphology, size distribution, and surface topography. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable tools in this context, providing complementary information essential for understanding the material's structure and behavior.

Transmission Electron Microscopy (TEM): TEM is a powerful technique for visualizing the size, shape, and internal structure of nanoparticles functionalized with or encapsulated within matrices containing this compound. In a typical application, a sample is prepared by drop-casting a dilute suspension of the nanoparticles onto a TEM grid. goldschmidt.info The electron beam passes through the sample, creating a 2D projection that reveals detailed morphological features. For materials involving PEGylated surfaces, TEM can confirm the presence of a core-shell structure, where the core is the nanoparticle and the shell is the PEG coating. researchgate.net The hydrophilic this compound chains, when attached to a nanoparticle surface, can influence particle dispersion and aggregation, which is readily observable with TEM. researchgate.net

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional topographical information about the surface of a material. Unlike TEM, AFM does not require a vacuum and can be operated in various environments, including air or liquid. This technique is particularly valuable for characterizing the surface of films, hydrogels, or individual nanoparticles modified with this compound. researchgate.net An AFM scan can reveal surface roughness, domain structures, and the conformation of polymer chains on the surface. nih.gov For PEGylated nanoparticles, AFM can differentiate between the rigid core and the softer surrounding PEG shell, providing insights into the uniformity and density of the PEG coating. nih.gov

The data below, derived from studies on analogous PEG-coated nanoparticle systems, illustrates the typical characterization results obtained from these microscopy techniques.

| Technique | Parameter Measured | Typical Observation for PEGylated Nanoparticles | Significance |

|---|---|---|---|

| TEM | Particle Size & Distribution | Spherical morphology with a mean diameter of 50-200 nm. | Confirms nanoparticle formation and size uniformity. |

| TEM | Morphology | Core-shell structure may be visible, indicating a PEG layer. researchgate.net | Provides evidence of successful surface functionalization. |

| AFM | Surface Topography | Provides 3D images of individual particles on a substrate. researchgate.net | Visualizes particle shape and surface features. |

| AFM | Height Profile | Accurate height measurements of nanoparticles. nih.gov | Complements lateral size data from TEM. |

| AFM (Tapping Mode) | Phase Imaging | Differentiation between the hard nanoparticle core and the soft PEG corona. nih.gov | Confirms the presence and distribution of the PEG coating. |